2-(Perfluorodecyl)ethanol

Catalog No.
S773546
CAS No.
865-86-1
M.F
C12H5F21O
M. Wt
564.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Perfluorodecyl)ethanol

CAS Number

865-86-1

Product Name

2-(Perfluorodecyl)ethanol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecan-1-ol

Molecular Formula

C12H5F21O

Molecular Weight

564.13 g/mol

InChI

InChI=1S/C12H5F21O/c13-3(14,1-2-34)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h34H,1-2H2

InChI Key

FLXYIZWPNQYPIT-UHFFFAOYSA-N

SMILES

C(CO)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Synonyms

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluoro-1-dodecanol; 1,1,2,2-Tetrahydrohenicosafluorododecanol; 1,1,2,2-Tetrahydroperfluorododecanol; 10:2 FTOH; 10:2 Fluorotelomer Alcohol; 1H,1H,2H,2H-Perfluorododecanol; 2-(Perfluorodecyl)et

Canonical SMILES

C(CO)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

The exact mass of the compound 2-(Perfluorodecyl)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

2-(Perfluorodecyl)ethanol (CAS 865-86-1), commonly referred to as 10:2 FTOH, is a highly fluorinated long-chain alcohol utilized as a critical precursor in the synthesis of low surface energy fluoropolymers, specialized surfactants, and advanced repellent coatings. Characterized by its fully fluorinated ten-carbon tail and a two-carbon hydrocarbon spacer, this compound delivers extreme hydrophobicity and oleophobicity that shorter-chain analogs cannot match [1]. As a solid at room temperature, it offers distinct handling and thermal stability profiles compared to liquid or low-melting fluorotelomer alcohols. For industrial and scientific procurement, 10:2 FTOH is prioritized when the performance limits of standard C6 or C8 fluorinated precursors are exceeded, specifically in applications demanding maximal chemical resistance, minimal aqueous solubility, and enhanced barrier properties [2].

Substituting 2-(Perfluorodecyl)ethanol with shorter-chain analogs like 8:2 FTOH or 6:2 FTOH fundamentally alters the physical state, processing requirements, and final material performance. While regulatory shifts often encourage the use of shorter perfluoroalkyl chains, C6 and C8 derivatives cannot replicate the ultra-low aqueous solubility and high melting point of the C10 chain[1]. 6:2 FTOH is a liquid, and 8:2 FTOH is a low-melting solid (~46 °C), whereas 10:2 FTOH remains a stable solid up to ~93 °C [1]. This difference dictates entirely different formulation strategies, solvent compatibilities, and curing temperatures. Furthermore, the exponential decrease in aqueous solubility with the addition of CF2 groups means that polymers derived from 10:2 FTOH exhibit significantly higher water and oil repellency. Using a shorter-chain substitute in high-performance barrier coatings or specialized surfactants compromises the structural integrity and repellent efficacy of the final product[2].

Thermal Transition and Solid-State Stability

The physical state and thermal transitions of fluorotelomer alcohols are heavily dependent on the perfluorinated chain length. Quantitative calorimetric analysis demonstrates that 10:2 FTOH has a melting point of 92.7 °C and an entropy of melt of 55.9 J/(mol·K). In direct contrast, the shorter-chain 8:2 FTOH melts at 46.2 °C with an entropy of melt of 37.4 J/(mol·K), and 6:2 FTOH remains a liquid at room temperature [1].

Evidence DimensionMelting Point
Target Compound Data92.7 °C (10:2 FTOH)
Comparator Or Baseline46.2 °C (8:2 FTOH) and liquid (6:2 FTOH)
Quantified Difference+46.5 °C higher melting point than 8:2 FTOH
ConditionsDifferential scanning calorimetry (DSC) analysis

The significantly higher melting point of 10:2 FTOH provides greater solid-state stability in final formulations and requires specific heated processing, preventing the premature softening seen with 8:2 FTOH.

Aqueous Solubility and Hydrophobic Precursor Suitability

The addition of perfluorinated carbons exponentially decreases aqueous solubility, directly impacting the hydrophobicity of the resulting polymers. 10:2 FTOH exhibits an ultra-low aqueous solubility of approximately 0.005 to 0.011 mg/L. By comparison, 8:2 FTOH has a measured solid solubility of 0.194 mg/L, and 6:2 FTOH is highly soluble at 18.8 mg/L [1].

Evidence DimensionAqueous Solubility
Target Compound Data~0.005 - 0.011 mg/L (10:2 FTOH)
Comparator Or Baseline0.194 mg/L (8:2 FTOH)
Quantified Difference~17 to 38-fold reduction in aqueous solubility compared to 8:2 FTOH
ConditionsLog-linear cosolvency extrapolation at 25 °C

The extreme insolubility of 10:2 FTOH makes it the mandatory precursor for synthesizing ultra-hydrophobic coatings where C8 or C6 derivatives fail to provide sufficient water repellency.

Vapor Pressure and Evaporative Loss During Processing

The volatility of fluorotelomer alcohols impacts their retention during high-temperature synthesis and coating applications. 10:2 FTOH demonstrates significantly lower vapor pressure compared to its shorter-chain counterparts. While 8:2 FTOH exhibits a vapor pressure of approximately 4 to 16 Pa at 21 °C, the heavier 10:2 FTOH requires much higher temperatures to achieve comparable vapor pressures, minimizing evaporative losses [1].

Evidence DimensionVapor Pressure / Volatility
Target Compound DataSignificantly lower vapor pressure, solid at ambient temp (10:2 FTOH)
Comparator Or Baseline~4-16 Pa at 21 °C (8:2 FTOH)
Quantified DifferenceSubstantially reduced volatility and higher thermal retention
ConditionsExtrapolated ambient temperature vapor pressure via Antoine/Clausius-Clapeyron fits

Lower volatility ensures higher precursor retention during heated polymerization or curing processes, improving manufacturing yield and reducing off-gassing.

Synthesis of Ultra-Hydrophobic Fluoropolymers

Directly leveraging its ~0.005 mg/L aqueous solubility, 10:2 FTOH is a highly effective precursor for synthesizing fluorinated acrylates and methacrylates used in extreme water- and oil-repellent coatings, where shorter C6 or C8 chains cannot provide sufficient barrier properties [1].

High-Temperature Stable Barrier Coatings

Due to its high melting point (92.7 °C) and low volatility, 10:2 FTOH is selected over 8:2 FTOH for formulations that must withstand elevated temperatures without softening or volatilizing during the curing process [REFS-1, REFS-2].

Specialized Fluorosurfactant Manufacturing

Used as a hydrophobic tail in specialized surfactants where the C10 perfluoroalkyl chain is strictly required to achieve the absolute lowest possible surface tension in non-aqueous systems, providing lower surface tension than the solubility and surface-energy limits of C6 and C8 analogs [1].

XLogP3

7.1

UNII

A72U7Q973T

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

865-86-1

Wikipedia

2-(perfluorodecyl)ethanol

Use Classification

PFAS (n:2 fluorotelomer alcohols, n=5)
PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS

General Manufacturing Information

1-Dodecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Last modified: 08-15-2023

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